molecular formula C9H17B B1267901 (2-Bromoethyl)cycloheptane CAS No. 22579-30-2

(2-Bromoethyl)cycloheptane

Cat. No.: B1267901
CAS No.: 22579-30-2
M. Wt: 205.13 g/mol
InChI Key: YFWUUIKFHYDTGJ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cycloheptane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromoethyl group attached to the cycloheptane ring. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

It is a derivative of cycloheptane, which is a cycloalkane . Cycloalkanes are known to interact with various biological targets, but the specific targets for (2-Bromoethyl)cycloheptane remain to be identified.

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in this compound could potentially make it reactive towards biological nucleophiles, leading to various biochemical reactions .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of a compound. Future studies could use tools like ADMETlab 2.0 to predict these properties for this compound.

Result of Action

Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Biochemical Analysis

Biochemical Properties

(2-Bromoethyl)cycloheptane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions can vary, with this compound potentially inhibiting or modifying the activity of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound may result in toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages are required to elicit particular biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modifying the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound may influence the citric acid cycle by altering the activity of enzymes involved in this pathway, thereby affecting the production of energy and other metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cycloheptane can be synthesized through the bromination of cycloheptane. One common method involves the reaction of cycloheptane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group attached to the cycloheptane ring.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient and controlled bromination. The use of flow reactors allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of cycloheptene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of (2-hydroxyethyl)cycloheptane, (2-cyanoethyl)cycloheptane, or (2-aminoethyl)cycloheptane.

    Elimination: Formation of cycloheptene.

    Oxidation: Formation of (2-hydroxyethyl)cycloheptane or cycloheptanone.

Scientific Research Applications

(2-Bromoethyl)cycloheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

    (2-Bromoethyl)cyclohexane: Similar structure but with a six-membered ring instead of a seven-membered ring.

    (2-Bromoethyl)cyclopentane: Similar structure but with a five-membered ring.

    (2-Bromoethyl)cyclooctane: Similar structure but with an eight-membered ring.

Uniqueness: (2-Bromoethyl)cycloheptane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and eight-membered counterparts. The ring size affects the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromoethylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWUUIKFHYDTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945233
Record name (2-Bromoethyl)cycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22579-30-2
Record name NSC18972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromoethyl)cycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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